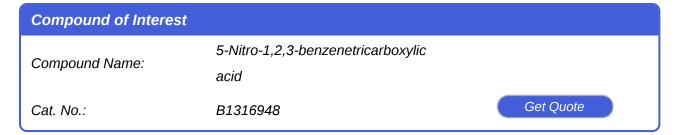


Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-1,2,3-benzenetricarboxylic acid is an aromatic compound characterized by a benzene ring substituted with three carboxylic acid groups and a nitro group. Its molecular formula is C₉H₅NO₈. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying the key functional groups present in a molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the FTIR analysis of this compound and a guide to interpreting its infrared spectrum. The characteristic vibrational modes of the carboxylic acid, nitro, and aromatic functionalities are discussed.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹), which serves as a unique molecular "fingerprint." By identifying the wavenumbers of the absorption bands, researchers can elucidate the chemical structure of the compound.

Predicted FTIR Spectral Data



The FTIR spectrum of **5-Nitro-1,2,3-benzenetricarboxylic acid** is dominated by the characteristic absorptions of its functional groups. Due to extensive hydrogen bonding from the three carboxylic acid groups, the O-H stretching band is expected to be exceptionally broad. The table below summarizes the predicted key absorption bands.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity/Descriptio n
3300 - 2500	O-H Stretch	Carboxylic Acid (- COOH)	Very Broad, Strong
3100 - 3000	C-H Stretch	Aromatic Ring	Weak to Medium, Sharp
1760 - 1680	C=O Stretch	Carboxylic Acid (- COOH)	Very Strong, Sharp
1600 - 1450	C=C Stretch	Aromatic Ring	Medium to Weak, Multiple Bands
1550 - 1475	N-O Asymmetric Stretch	Nitro Group (-NO2)	Strong
1440 - 1395	O-H Bend	Carboxylic Acid (- COOH)	Medium
1360 - 1290	N-O Symmetric Stretch	Nitro Group (-NO2)	Strong
1320 - 1210	C-O Stretch	Carboxylic Acid (- COOH)	Strong
900 - 675	C-H Out-of-Plane Bend	Aromatic Ring	Medium to Strong

Experimental Protocols

Precise and careful sample preparation is crucial for obtaining a high-quality FTIR spectrum. Two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).



Method 1: KBr Pellet Technique

This traditional transmission method provides high-quality spectra for pure, solid samples.

Materials:

- 5-Nitro-1,2,3-benzenetricarboxylic acid (1-2 mg)
- FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
- · Agate mortar and pestle
- · Pellet press with die set
- FTIR Spectrometer

Protocol:

- Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder into a clean agate mortar.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[2]
- Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
- Pressing: Evacuate the die to remove trapped air and moisture, which can interfere with the spectrum. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.



Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal sample preparation.[4][5][6]

Materials:

- 5-Nitro-1,2,3-benzenetricarboxylic acid (a small amount)
- FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- Solvent for cleaning (e.g., isopropanol or ethanol)

Protocol:

- Background Scan: With a clean ATR crystal, perform a background scan. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[6] This is critical for obtaining a strong signal.
- Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-add 32 or 64 scans.
- Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft cloth or swab moistened with an appropriate solvent like isopropanol.

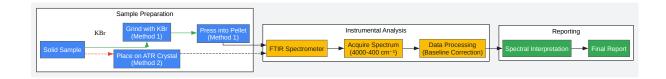
Data Interpretation and Visualization

A representative workflow for the FTIR analysis is shown below. The resulting spectrum should be analyzed by identifying the key absorption bands and comparing them to the values in the data table.

 Carboxylic Acid Confirmation: The most prominent feature will be the extremely broad absorption band from 3300-2500 cm⁻¹ (O-H stretch) overlapping with the C-H stretches, coupled with a very strong C=O absorption peak around 1700 cm⁻¹.[8]



- Nitro Group Confirmation: Two strong and distinct peaks are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, corresponding to the asymmetric and symmetric N-O stretches, respectively.[9][10]
- Aromatic System Confirmation: Look for weak C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region.[8][11]



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Caption: Experimental workflow for FTIR analysis of solid samples.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of **5-Nitro-1,2,3-benzenetricarboxylic acid**. By following the detailed protocols and utilizing the provided spectral data for interpretation, researchers can efficiently verify the presence of the key carboxylic acid, nitro, and aromatic functional groups, thus confirming the molecular identity of the compound.

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